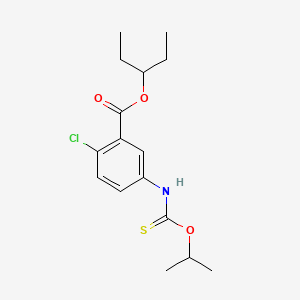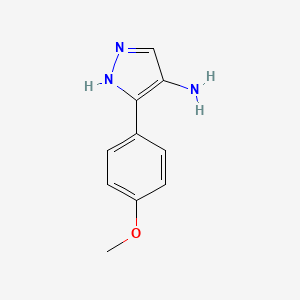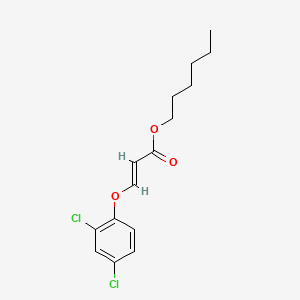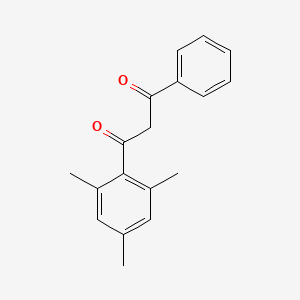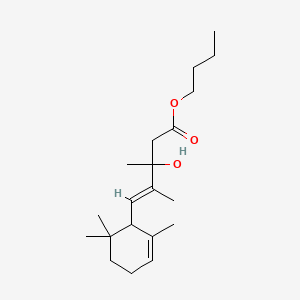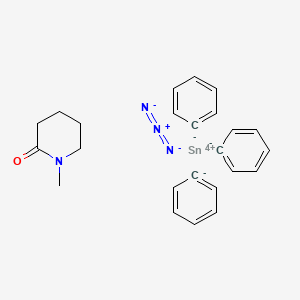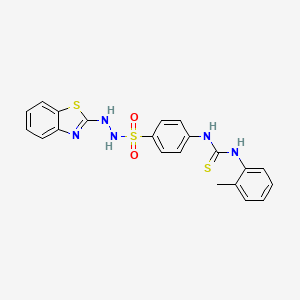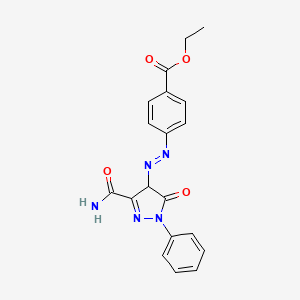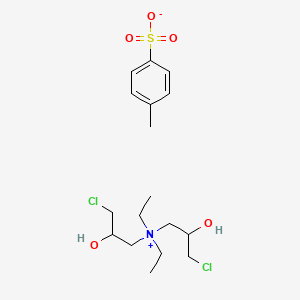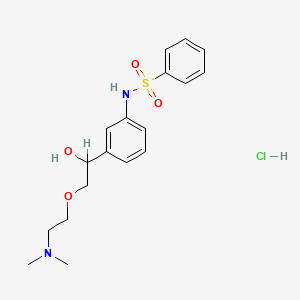
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonamide with various substituents to achieve the desired chemical structure. One common method involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with similar biological activities.
Benzenesulfonamide, N-(2-hydroxyethyl)-: Known for its use as an enzyme inhibitor.
Benzenesulfonamide, N-(4-methylphenyl)-: Studied for its antimicrobial properties.
Uniqueness
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
131962-94-2 |
|---|---|
Formule moléculaire |
C18H25ClN2O4S |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H |
Clé InChI |
GLCKLQYMBGRFLY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


